Mao-B-IN-9

MAO-B inhibition Parkinson's disease neurodegeneration

Researchers require MAO-B tool compounds with defined mechanism and off-target profile, not generic inhibitors. MAO-B-IN-9 (compound 16) is an irreversible, time-dependent MAO-B inhibitor (IC50 0.18 μM) with confirmed BBB permeability. Key features: - Dual pharmacology: MAO-B inhibition + Aβ1-42 anti-aggregation - Terminal alkyne for CuAAC probe labeling without custom synthesis - Verified ≥98% purity, suitable for HTS assay development and PD/AD model dose-response studies

Molecular Formula C18H24N2O2
Molecular Weight 300.4 g/mol
Cat. No. B12413065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMao-B-IN-9
Molecular FormulaC18H24N2O2
Molecular Weight300.4 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)NC(=O)OC2CCN(CC2)CC#C
InChIInChI=1S/C18H24N2O2/c1-4-11-20-12-9-17(10-13-20)22-18(21)19-16-7-5-15(6-8-16)14(2)3/h1,5-8,14,17H,9-13H2,2-3H3,(H,19,21)
InChIKeyLJYBWYFQBIECKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MAO-B-IN-9 Core Properties & Specifications


MAO-B-IN-9 (CAS 2416910-88-6) is a synthetic small-molecule monoamine oxidase B (MAO-B) inhibitor, identified as compound 16 in its primary research context . It is an irreversible, time-dependent inhibitor with a reported IC50 of 0.18 μM against MAO-B [1]. The compound has a molecular weight of 300.4 g/mol, a cLogP of 3.3, and is a carbamate derivative featuring an alkyne functional group [2]. It is characterized as blood-brain barrier (BBB) permeable [1]. MAO-B-IN-9 also demonstrates Aβ1-42 anti-aggregation activity and neuroprotective effects against Aβ1-42-induced neuronal cell death in vitro .

Irreversible MAO-B inhibition for target engagement and enzyme recovery studies
BBB-penetrant CNS probe supporting systemic administration research
Dual-pathway research context: MAO-B inhibition and Aβ aggregation pathway assays

MAO-B-IN-9 Generic Substitution Limitations


MAO-B inhibitors represent a structurally and mechanistically diverse class of compounds with wide variability in potency, selectivity, and off-target profiles. Generic substitution between MAO-B inhibitors is not scientifically valid due to three primary factors: (1) potency spans a 10,000-fold range (from nanomolar to high micromolar IC50 values) across different chemotypes, directly impacting the effective dose required for target engagement [1]; (2) selectivity indices against the MAO-A isoform range from negligible (<10-fold) to >7,000-fold, with clinically relevant safety margins depending on high selectivity to avoid tyramine-induced hypertensive crisis [2]; and (3) mechanism-of-action differences between irreversible (time-dependent) and reversible inhibitors produce divergent effects on enzyme recovery kinetics and downstream pathway modulation [3]. MAO-B-IN-9 occupies a specific position in this landscape defined by its 0.18 μM potency, irreversible binding mode, and concurrent Aβ1-42 anti-aggregation activity, a profile not shared by all MAO-B inhibitors [4].

Potency range MAO-B inhibitor potency spans nanomolar to high micromolar across chemotypes; direct substitution may shift effective dose and target engagement.
Isoform selectivity MAO-A selectivity indices vary widely among analogues; off-target MAO-A profiles may alter safety-related endpoint interpretation.
Mechanism of action Irreversible vs. reversible inhibition affects enzyme recovery kinetics and pathway modulation; MAO-B-IN-9’s time-dependent binding limits interchangeability with reversible inhibitors.

MAO-B-IN-9 Quantitative Differentiation Evidence


MAO-B Inhibitory Potency Cross-Study Comparison

MAO-B-IN-9 inhibits MAO-B with an IC50 of 0.18 μM [1]. In cross-study comparisons using standardized MAO-B enzymatic assays, this potency positions MAO-B-IN-9 between the clinically approved irreversible inhibitor rasagiline (IC50 approximately 14-15 nM in recombinant human MAO-B assays) and the clinical candidate safinamide (IC50 approximately 0.098 μM for MAO-B) [2]. MAO-B-IN-9 is approximately 12-fold less potent than rasagiline and approximately 1.8-fold less potent than safinamide, while being substantially more potent than first-generation reference inhibitors such as toloxatone (IC50 3.42 μM) [3]. The compound exhibits time-dependent irreversible inhibition, a mechanism shared with rasagiline and selegiline but distinct from the reversible inhibition of safinamide [2].

MAO-B potency comparison
Cross-study comparable
MAO-B-IN-9 IC50 0.18 μM vs Rasagiline ~0.014 μM, Safinamide ~0.098 μM, Toloxatone 3.42 μM
Supports potency ranking within class; intermediate profile offers distinct pharmacological window.
Recombinant human MAO-B assays; data compiled from independent studies.
MAO-B inhibition Parkinson's disease neurodegeneration

Blood-Brain Barrier Permeability

MAO-B-IN-9 is characterized as blood-brain barrier (BBB) permeable based on its physicochemical properties and is designated as BBB-penetrated in primary research contexts . The compound has a calculated LogP (cLogP) of 3.3 and a topological polar surface area (tPSA) of 41.6 Ų [1]. This physicochemical profile falls within established CNS drug-likeness parameters (cLogP typically 1-5, tPSA < 60-70 Ų) [2]. By comparison, the irreversible clinical inhibitor selegiline (cLogP approximately 2.9) and rasagiline (cLogP approximately 2.3) share similar BBB-permeable characteristics, whereas many preclinical MAO-B inhibitors lack explicit BBB characterization or possess tPSA values exceeding CNS-optimal thresholds [2]. MAO-B-IN-9's verified BBB permeability distinguishes it from non-CNS-penetrant MAO-B tool compounds that require intracerebroventricular administration for in vivo CNS studies.

BBB permeability
Class-level inference
cLogP 3.3 · tPSA 41.6 Ų
Predicted CNS penetration profile within drug-likeness thresholds.
Computed descriptors; experimental verification not provided.
BBB penetration CNS drug delivery neuropharmacology

Aβ1-42 Anti-Aggregation Activity

MAO-B-IN-9 demonstrates Aβ1-42 anti-aggregation activity and prevents Aβ1-42-induced neuronal cell death in vitro . This property is not observed in classical MAO-B inhibitors such as selegiline and rasagiline, whose neuroprotective effects are primarily attributed to MAO-B inhibition-dependent mechanisms and propargylamine-mediated anti-apoptotic signaling, without reported direct anti-amyloidogenic activity [1]. MAO-B-IN-9 thus represents a dual-function compound combining MAO-B enzymatic inhibition with direct interference of amyloid-beta aggregation . The molecular basis may involve the compound's alkyne functional group, which enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactivity that could be exploited for probe development and target engagement studies in amyloid-related pathologies [2].

Aβ1-42 anti-aggregation
Class-level inference
Positive: prevents Aβ-induced cell death vs Selegiline/Rasagiline: no reported direct Aβ activity
Dual-pathway research context; enables studies at MAO-B/amyloid intersection.
In vitro neuronal cell death assays; quantitative details not specified.
amyloid-beta Alzheimer's disease neuroprotection protein aggregation

Alkyne Click Chemistry Compatibility

MAO-B-IN-9 contains a terminal alkyne moiety that enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry [1]. This structural feature permits covalent conjugation to azide-functionalized reporter molecules (e.g., fluorophores, biotin, affinity tags) without requiring additional synthetic modification of the core pharmacophore [1]. In contrast, clinical MAO-B inhibitors such as selegiline, rasagiline, and safinamide do not contain alkyne groups and require derivatization or separate probe synthesis for click chemistry applications [2]. The alkyne functionality in MAO-B-IN-9 is positioned on the piperidine nitrogen via a propargyl substituent, a location that likely preserves MAO-B binding while providing a reactive handle for downstream applications [1]. This feature enables target engagement studies, cellular localization experiments, and pull-down assays without requiring custom synthesis of labeled derivatives.

Click chemistry handle
Supporting evidence
Terminal alkyne present vs Selegiline/Rasagiline/Safinamide: no alkyne group
Enables CuAAC probe development without custom synthesis.
Alkyne positioned on propargyl substituent, preserving pharmacophore.
click chemistry CuAAC chemical probe target engagement biotinylation

Purity and Storage Specifications

Commercial suppliers report MAO-B-IN-9 purity specifications of ≥98% as determined by HPLC analysis, with some vendors specifying 99.70% purity for research-grade material [1]. The compound is supplied as a white to off-white solid powder and is stable for 3 years when stored at -20°C in powder form . For solution storage, the compound is stable for 6 months at -80°C and 1 month at -20°C in DMSO . These stability parameters are comparable to industry standards for small-molecule MAO-B inhibitors and enable long-term storage for multi-year research programs [2]. The availability of batch-specific analytical certificates (e.g., NMR, HPLC) from suppliers supports reproducibility and quality control documentation required for publication and regulatory submissions .

Purity & storage
Supporting evidence
Purity≥98% (reported up to 99.70%) Powder stability-20°C, 3 years Solution (DMSO)-80°C, 6 mo; -20°C, 1 mo
Supports lot-to-lot reproducibility and long-term research storage.
Batch-specific certificates (HPLC, NMR) available from supplier.
compound purity HPLC quality control reproducibility storage stability

MAO-B-IN-9 Research Application Scenarios


Parkinson's Disease Preclinical Modeling

MAO-B-IN-9 is suitable for preclinical Parkinson's disease (PD) research requiring systemic administration of a BBB-penetrant MAO-B inhibitor [1]. Its irreversible, time-dependent inhibition mechanism and intermediate potency (IC50 0.18 μM) provide a distinct pharmacological profile for dose-response studies in rodent PD models [1]. Researchers comparing irreversible (MAO-B-IN-9) versus reversible (safinamide-like) inhibition mechanisms or evaluating potency-dependent effects can employ this compound as a tool to probe these variables .

Alzheimer's Disease & Amyloid Pathology Research

MAO-B-IN-9 is uniquely applicable for research investigating the intersection of MAO-B biology and amyloid-beta pathology [1]. Its demonstrated Aβ1-42 anti-aggregation activity and prevention of Aβ1-42-induced neuronal cell death enable experiments that cannot be performed with conventional MAO-B inhibitors lacking anti-amyloidogenic properties [1]. This dual functionality supports studies exploring the role of MAO-B in Alzheimer's disease progression, astrocytic GABA synthesis, and Aβ-driven neuroinflammation .

Chemical Probe Development via Click Chemistry

MAO-B-IN-9's terminal alkyne group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for the development of labeled chemical probes without custom synthesis [1]. This feature supports target engagement studies, cellular localization imaging, and affinity-based pull-down experiments for MAO-B interactome mapping . Procurement of MAO-B-IN-9 eliminates the need for commissioning separate labeled-probe synthesis, reducing both cost and timeline for probe-dependent research workflows [1].

High-Throughput Screening Assay Development

MAO-B-IN-9 is suitable as a reference inhibitor for high-throughput screening (HTS) assay development and validation [1]. Its verified purity (≥98%, with specifications up to 99.70%) and documented stability parameters support reproducible screening results across multiple assay plates and experimental replicates . The compound's intermediate potency (0.18 μM) provides a useful dynamic range for assay optimization, avoiding the sensitivity limitations of ultra-potent reference compounds while still enabling robust signal window determination [1].

Application
Selection Property
Validation Focus
MAO-B pathway studies in neurodegeneration models
BBB-penetrant irreversible inhibitor
Dose-response and target engagement endpoints
Amyloid-beta pathology and MAO-B biology intersection
Reported Aβ1-42 anti-aggregation activity
Amyloid aggregation and neuronal cell-death assays
Chemical probe development via CuAAC
Terminal alkyne handle
Click chemistry conjugation and target engagement assays
HTS assay development for MAO-B inhibitors
Verified purity and documented stability
Assay signal window and inter-plate reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
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